molecular formula C20H18N2S2 B13426659 1-(Benzo[b]thiophen-4-yl)-4-(benzo[b]thiophen-7-yl)piperazine

1-(Benzo[b]thiophen-4-yl)-4-(benzo[b]thiophen-7-yl)piperazine

Katalognummer: B13426659
Molekulargewicht: 350.5 g/mol
InChI-Schlüssel: CXPFGRJOULIDNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzo[b]thiophen-4-yl)-4-(benzo[b]thiophen-7-yl)piperazine is a synthetic organic compound that features a piperazine ring substituted with benzo[b]thiophene groups at the 4 and 7 positions. Compounds containing benzo[b]thiophene moieties are of interest due to their potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[b]thiophen-4-yl)-4-(benzo[b]thiophen-7-yl)piperazine typically involves the following steps:

    Formation of Benzo[b]thiophene Derivatives: The benzo[b]thiophene moieties can be synthesized through various methods, such as the cyclization of 2-mercaptobenzaldehyde with acetylenes.

    Substitution on Piperazine Ring: The benzo[b]thiophene derivatives are then reacted with piperazine under suitable conditions, such as in the presence of a base and a solvent like dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and purification techniques like recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Benzo[b]thiophen-4-yl)-4-(benzo[b]thiophen-7-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The benzo[b]thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzo[b]thiophene rings or the piperazine nitrogen atoms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzo[b]thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Halogenating agents or nucleophiles like amines or thiols can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzo[b]thiophene rings.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery and development.

    Industry: Applications in the development of new materials or as intermediates in chemical synthesis.

Wirkmechanismus

The mechanism of action of 1-(Benzo[b]thiophen-4-yl)-4-(benzo[b]thiophen-7-yl)piperazine would depend on its specific biological target. Generally, compounds with benzo[b]thiophene moieties can interact with various molecular targets, such as enzymes or receptors, through binding interactions. The piperazine ring can also contribute to the compound’s overall binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(Benzo[b]thiophen-4-yl)piperazine: A simpler analog with only one benzo[b]thiophene group.

    4-(Benzo[b]thiophen-7-yl)piperazine: Another analog with a single benzo[b]thiophene group at a different position.

    1,4-Bis(benzo[b]thiophen-4-yl)piperazine: A related compound with benzo[b]thiophene groups at both positions 1 and 4 of the piperazine ring.

Uniqueness

1-(Benzo[b]thiophen-4-yl)-4-(benzo[b]thiophen-7-yl)piperazine is unique due to the presence of two benzo[b]thiophene groups at distinct positions on the piperazine ring, which may confer unique biological activities and chemical properties compared to its analogs.

Eigenschaften

Molekularformel

C20H18N2S2

Molekulargewicht

350.5 g/mol

IUPAC-Name

1-(1-benzothiophen-4-yl)-4-(1-benzothiophen-7-yl)piperazine

InChI

InChI=1S/C20H18N2S2/c1-3-15-7-13-24-20(15)18(5-1)22-11-9-21(10-12-22)17-4-2-6-19-16(17)8-14-23-19/h1-8,13-14H,9-12H2

InChI-Schlüssel

CXPFGRJOULIDNR-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C2=C3C=CSC3=CC=C2)C4=CC=CC5=C4SC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.